![molecular formula C24H22N4O3 B2593533 (E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile CAS No. 940986-60-7](/img/structure/B2593533.png)
(E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a common feature in many bioactive compounds . The compound also contains methoxy and benzoyl groups, which can influence its physical and chemical properties .Scientific Research Applications
- Piperazine derivatives, including the compound , have been investigated for their antibacterial potential. Researchers explore their effectiveness against various bacterial strains, aiming to develop new antibiotics .
- The piperazine ring is a common motif in antifungal drugs. Scientists study derivatives like this compound to assess their efficacy against fungal infections .
- Piperazine-containing molecules are evaluated for antiviral activity. Researchers investigate their potential against viral infections, including emerging viruses .
- The piperazine ring is present in treatments for Parkinson’s and Alzheimer’s diseases. Scientists explore derivatives like this compound to understand their impact on neurodegenerative conditions .
- Although not for therapeutic use, piperazine derivatives are sometimes used illicitly as psychoactive substances. Researchers study their effects on the central nervous system .
- The Mannich reaction, which incorporates piperazine, plays a crucial role in organic synthesis. Medicinal chemists explore derivatives like this compound to design novel drugs with improved pharmacokinetic properties .
Antibacterial Activity
Antifungal Properties
Antiviral Research
Neurological Disorders
Psychoactive Substances
Organic Synthesis and Medicinal Chemistry
properties
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-30-21-10-6-5-9-19(21)23(29)27-13-15-28(16-14-27)24-20(17-25)26-22(31-24)12-11-18-7-3-2-4-8-18/h2-12H,13-16H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEJOGSWJJUPBT-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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